3-Tert-butoxycarbonylamino-3-(2,5-dichloro-phenyl)-propionic acid
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Overview
Description
Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid is a chemical compound with the molecular formula C14H17Cl2NO4 It is a derivative of propionic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 2,5-dichlorophenyl moiety. One common method involves the reaction of 3-amino-3-(2,5-dichlorophenyl)propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino functionality, allowing the compound to interact selectively with its targets. Upon deprotection, the free amine can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Boc-3-Amino-3-(2,3-dichlorophenyl)propionic acid
- Boc-3-Amino-3-(3,5-dichlorophenyl)propionic acid
- 3-Amino-3-(2,4-dichlorophenyl)propionic acid
Uniqueness
Boc-3-Amino-3-(2,5-dichlorophenyl)propionic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C14H17Cl2NO4 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
HMMWABFMSFKZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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